molecular formula C15H15NO3S2 B6088540 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6088540
M. Wt: 321.4 g/mol
InChI Key: HLRMGXFVWAMNQG-LCYFTJDESA-N
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Description

3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as ETHTG, is a thiazolidinone derivative that has gained attention due to its potential biological activities. The compound is synthesized through a multistep process involving the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-aminothiophenol with allyl isothiocyanate and chloroacetyl chloride.

Mechanism of Action

The mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. Studies have shown that 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activities. However, there are also limitations to using 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not readily soluble in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to design experiments to study its biological activities.

Future Directions

There are several future directions for research on 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research could be to further investigate the mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Another area of research could be to study the pharmacokinetics and pharmacodynamics of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in vivo. In addition, future research could focus on developing derivatives of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with improved solubility and potency. Finally, research could focus on studying the potential clinical applications of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention due to its potential biological activities. The compound is synthesized through a multistep process involving the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-aminothiophenol with allyl isothiocyanate and chloroacetyl chloride. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anticancer, antifungal, antiviral, and antioxidant properties. The mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, but there are also limitations to using it in certain assays. Future research could focus on further investigating the mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, studying its pharmacokinetics and pharmacodynamics in vivo, developing derivatives with improved solubility and potency, and studying its potential clinical applications.

Synthesis Methods

The synthesis of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves a multistep process. Firstly, 3-ethoxy-4-hydroxybenzaldehyde and 2-aminothiophenol are reacted in ethanol to form the Schiff base intermediate. The Schiff base is then reacted with allyl isothiocyanate in the presence of potassium carbonate to form the corresponding thiourea intermediate. The final step involves the reaction of the thiourea intermediate with chloroacetyl chloride in the presence of triethylamine to form 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential biological activities, including anticancer, antifungal, antiviral, and antioxidant properties. Several studies have shown that 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antifungal activity against Candida albicans and Cryptococcus neoformans. In addition, 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-3-7-16-14(18)13(21-15(16)20)9-10-5-6-11(17)12(8-10)19-4-2/h3,5-6,8-9,17H,1,4,7H2,2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRMGXFVWAMNQG-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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